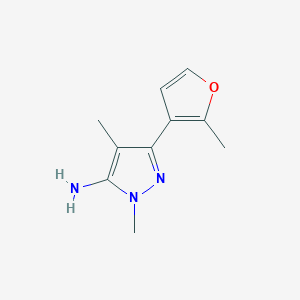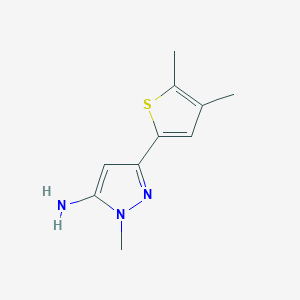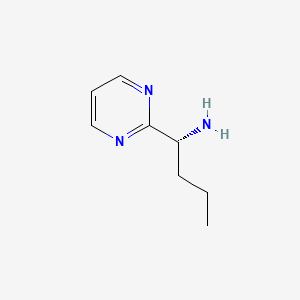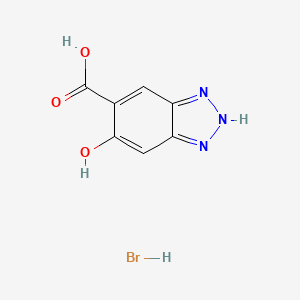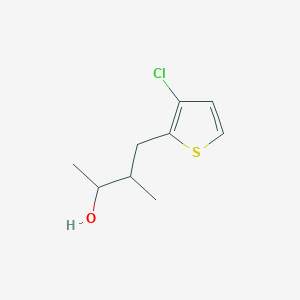
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is an organic compound that features a thiophene ring substituted with a chlorine atom and a hydroxyl group on a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10) . The chlorination of the thiophene ring can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: NaOCH3, KOtBu, and other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The chlorine and hydroxyl groups can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound with a simple thiophene ring.
3-Chlorothiophene: A thiophene ring with a chlorine substituent.
2-Methylthiophene: A thiophene ring with a methyl substituent.
Uniqueness
4-(3-Chlorothiophen-2-yl)-3-methylbutan-2-ol is unique due to the combination of the chlorine and hydroxyl groups on the thiophene ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13ClOS |
|---|---|
Peso molecular |
204.72 g/mol |
Nombre IUPAC |
4-(3-chlorothiophen-2-yl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C9H13ClOS/c1-6(7(2)11)5-9-8(10)3-4-12-9/h3-4,6-7,11H,5H2,1-2H3 |
Clave InChI |
AQFLELIKFIKWMU-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=C(C=CS1)Cl)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


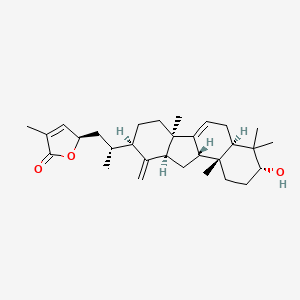
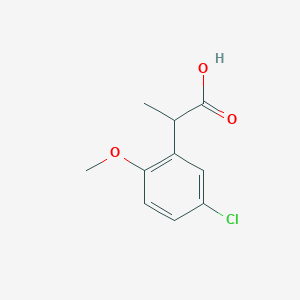
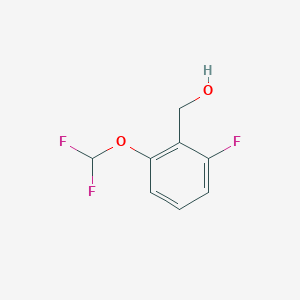
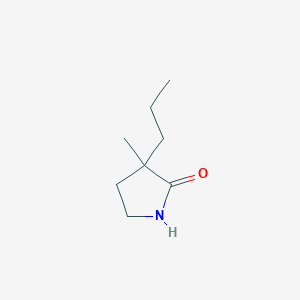
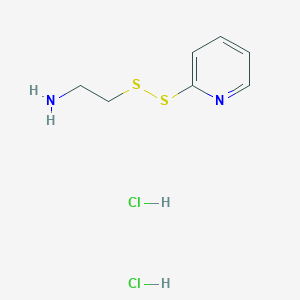
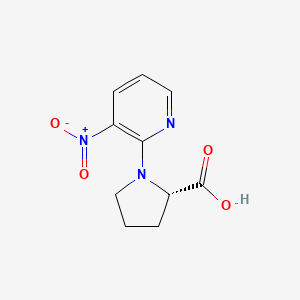
![magnesium;(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolane-3,4-diolate](/img/structure/B13077613.png)
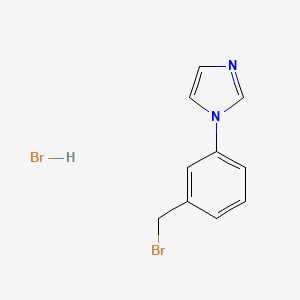
![7-(2-Methylpropyl)-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B13077618.png)
![6-ethynyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13077619.png)
